molecular formula C9H17NO2 B13535915 Methyl (S)-3-amino-3-cyclopentylpropanoate

Methyl (S)-3-amino-3-cyclopentylpropanoate

Cat. No.: B13535915
M. Wt: 171.24 g/mol
InChI Key: DBVNXOZIQQNAJE-QMMMGPOBSA-N
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Description

Methyl (S)-3-amino-3-cyclopentylpropanoate is an organic compound with a unique structure that includes a cyclopentyl ring, an amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-amino-3-cyclopentylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone, which is reacted with a suitable amine to introduce the amino group.

    Formation of the Intermediate: The intermediate product is then subjected to esterification using methanol and an acid catalyst to form the methyl ester group.

    Final Product: The final step involves purification and isolation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-3-cyclopentylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce alcohols.

Scientific Research Applications

Methyl (S)-3-amino-3-cyclopentylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (S)-3-amino-3-cyclopentylpropanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopentyl ring provides structural stability, while the ester group can undergo hydrolysis, releasing the active amine.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-3-amino-3-cyclohexylpropanoate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    Ethyl (S)-3-amino-3-cyclopentylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl (3S)-3-amino-3-cyclopentylpropanoate

InChI

InChI=1S/C9H17NO2/c1-12-9(11)6-8(10)7-4-2-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m0/s1

InChI Key

DBVNXOZIQQNAJE-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1CCCC1)N

Canonical SMILES

COC(=O)CC(C1CCCC1)N

Origin of Product

United States

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